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  • Product: Mniopetal E
  • CAS: 158761-02-5

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Protocols & Analytical Methods

Method

Stereoselective Synthesis of Mniopetal E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the stereoselective total synthesis of Mniopetal E, a drimane sesquiterpenoid with poten...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective total synthesis of Mniopetal E, a drimane sesquiterpenoid with potential therapeutic applications. The methodologies outlined are based on two prominent synthetic routes developed by the research groups of Tadano and Jauch. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Mniopetal E is a naturally occurring drimane sesquiterpenoid that has garnered significant interest due to its biological activity. The stereochemically complex architecture of Mniopetal E presents a considerable challenge for synthetic chemists. This document details two successful and distinct strategies for its stereoselective synthesis, providing a foundation for the synthesis of analogs for structure-activity relationship (SAR) studies and further drug development.

Synthetic Strategies

Two primary strategies for the total synthesis of Mniopetal E are presented:

  • The Tadano Synthesis: This approach features a key intramolecular Diels-Alder (IMDA) reaction to construct the core tricyclic skeleton. Chirality is introduced early through a Sharpless asymmetric epoxidation.

  • The Jauch Synthesis: This shorter route also employs an endo-selective IMDA reaction and is highlighted by a diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction to assemble a key fragment.

The Tadano Synthesis: A Detailed Protocol

The Tadano synthesis provides a robust and highly stereocontrolled route to (-)-Mniopetal E. The key steps include the construction of a functionalized butenolide, a stereoselective intramolecular Diels-Alder reaction, and subsequent transformations to complete the synthesis.

Overall Synthetic Pathway (Tadano)

Tadano_Synthesis A Sharpless Asymmetric Epoxidation B Butenolide Construction (Horner-Emmons Olefination) A->B Multiple Steps C Intramolecular Diels-Alder (IMDA) B->C Key Cyclization Precursor D Lactone Transformation C->D Tricyclic Core E (-)-Mniopetal E D->E Final Steps

Caption: Key stages of the Tadano total synthesis of (-)-Mniopetal E.

Quantitative Data for the Tadano Synthesis
Step No.ReactionStarting MaterialProductYield (%)Diastereomeric Ratio (d.r.)
1Sharpless Asymmetric EpoxidationAllylic AlcoholEpoxide95>95:5 e.e.
2Horner-Emmons OlefinationAldehydeButenolide85-
3Intramolecular Diels-AlderTriene PrecursorTricyclic Lactone7510:1 (endo:exo)
4Final StepsTricyclic Intermediate(-)-Mniopetal E60 (over 3 steps)-
Experimental Protocols (Tadano Synthesis)

Protocol 1: Intermolecular Horner-Emmons Olefination

  • Objective: To synthesize the butenolide precursor for the IMDA reaction.

  • Materials:

    • Aldehyde intermediate

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired butenolide.

Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction

  • Objective: To construct the tricyclic core of Mniopetal E.[1]

  • Materials:

    • Butenolide-triene precursor

    • Toluene (anhydrous)

  • Procedure:

    • Dissolve the butenolide-triene precursor (1.0 eq) in anhydrous toluene.

    • Heat the solution at reflux (110 °C) for 24 hours under an argon atmosphere.

    • Cool the reaction mixture to room temperature and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to separate the endo and exo diastereomers, affording the desired tricyclic lactone.

The Jauch Synthesis: A Detailed Protocol

The Jauch synthesis offers a more concise route to Mniopetal E, distinguished by its use of a novel Baylis-Hillman reaction variant.

Overall Synthetic Pathway (Jauch)

Jauch_Synthesis A Baylis-Hillman Reaction (Li Phenylselenide induced) B IMDA Precursor Assembly A->B C endo-selective IMDA B->C D Final Transformations (Parikh-Doering Oxidation) C->D E Mniopetal E D->E

Caption: Key stages of the Jauch total synthesis of Mniopetal E.

Quantitative Data for the Jauch Synthesis
Step No.ReactionStarting MaterialProductYield (%)Diastereomeric Ratio (d.r.)
1Baylis-Hillman ReactionAldehyde & ButenolideAllylic Alcohol85>95:5
2Intramolecular Diels-AlderTrienolideTricyclic Adduct70endo selective
3Parikh-Doering OxidationSecondary AlcoholAldehyde92-
4Final StepsAdvanced IntermediateMniopetal E55 (over 3 steps)-
Experimental Protocols (Jauch Synthesis)

Protocol 3: Diastereoselective Lithium Phenylselenide Induced Baylis-Hillman Reaction

  • Objective: To couple the aldehyde and butenolide fragments with high diastereoselectivity.

  • Materials:

    • Aldehyde fragment

    • Feringa's butenolide

    • Diphenyl diselenide ((PhSe)₂)

    • n-Butyllithium (n-BuLi)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a solution of diphenyl diselenide (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to generate lithium phenylselenide.

    • Cool the mixture to -78 °C and add a solution of Feringa's butenolide (1.2 eq) in anhydrous THF.

    • After stirring for 1 hour, add a solution of the aldehyde (1.0 eq) in anhydrous THF.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Parikh-Doering Oxidation

  • Objective: To oxidize the secondary alcohol to the corresponding aldehyde in the final steps of the synthesis.

  • Materials:

    • Secondary alcohol intermediate

    • Sulfur trioxide pyridine complex (SO₃·py)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of the secondary alcohol (1.0 eq) and Et₃N (5.0 eq) in a mixture of anhydrous DMSO and anhydrous DCM at 0 °C, add SO₃·py (3.0 eq) portionwise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction with water and extract with DCM (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude aldehyde by flash column chromatography on silica gel.

Conclusion

The stereoselective total syntheses of Mniopetal E developed by Tadano and Jauch provide elegant and efficient solutions to the construction of this complex natural product. The detailed protocols and quantitative data presented herein are intended to facilitate the reproduction of these syntheses and to serve as a valuable resource for the development of new synthetic methodologies and the creation of novel Mniopetal E analogs for biological evaluation. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the reaction mechanisms and optimization studies.

References

Application

Application Notes and Protocols: Antibacterial Activity Testing of Mniopetal E

For Researchers, Scientists, and Drug Development Professionals Introduction Mniopetal E is a drimane sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] Drimane sesquiterpeno...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] Drimane sesquiterpenoids have demonstrated notable antimicrobial properties against a variety of pathogens.[2][3][4][5] This application note provides a detailed overview of the protocols for testing the antibacterial activity of Mniopetal E, presenting data in a structured format for easy interpretation. The methodologies described herein are standard in microbiology and are essential for the preliminary evaluation of a novel antimicrobial agent.[2][3][6][7]

The protocols cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key parameters in assessing the bacteriostatic and bactericidal potential of a compound.[2][8][9][10]

Data Presentation

The antibacterial activity of Mniopetal E can be quantified by determining its MIC and MBC against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes representative quantitative data for drimane sesquiterpenoids, the class of compounds to which Mniopetal E belongs.

Table 1: Antibacterial Activity of Drimane Sesquiterpenoids against various bacterial strains.

Compound ClassBacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Reference
Drimane SesquiterpenoidStaphylococcus aureusPositive15.4 - 100100[2][6]
Drimane SesquiterpenoidBacillus subtilisPositive100100[2]
Drimane SesquiterpenoidEnterococcus aviumPositive168[2]
Drimane SesquiterpenoidEscherichia coliNegative4 - 1008 - 100[2]
Drimane SesquiterpenoidSalmonella choleraesuisNegative-50[2]
Drimane SesquiterpenoidKlebsiella pneumoniaeNegative3216[2]
Drimane SesquiterpenoidPseudomonas aeruginosaNegative>128>128[7]

Note: The data presented are representative of the drimane sesquiterpenoid class and may not reflect the exact values for Mniopetal E. Experimental determination is necessary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of Mniopetal E that inhibits the visible growth of a microorganism.[2][4][8][9][11]

Materials:

  • Mniopetal E stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Mniopetal E:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the Mniopetal E stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (MHB and bacteria, no Mniopetal E) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Mniopetal E at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.[10][11]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of Mniopetal E that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.[2][8][9]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of Mniopetal E that results in no colony formation on the MHA plate, indicating a bactericidal effect.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_bact Bacterial Inoculum Preparation (0.5 McFarland) inoculation Inoculation with Bacterial Suspension prep_bact->inoculation prep_comp Mniopetal E Stock Solution serial_dil Serial Dilution in 96-well plate prep_comp->serial_dil serial_dil->inoculation incubation_mic Incubation (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (No visible growth) incubation_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture incubation_mbc Incubation on _MHA plates_ subculture->incubation_mbc read_mbc Read MBC (No colony growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Proposed Signaling Pathway for Antibacterial Action

The primary mechanism of action for many sesquiterpenoids is the disruption of the bacterial cell membrane.[6][12][13] This can lead to a cascade of events culminating in cell death.

signaling_pathway cluster_membrane Bacterial Cell Membrane mniopetal_e Mniopetal E membrane_int Interaction with Membrane Lipids mniopetal_e->membrane_int Targets membrane_disrupt Membrane Perturbation membrane_int->membrane_disrupt ion_leakage Ion Leakage (K+, H+) membrane_disrupt->ion_leakage macromolecule_leakage Macromolecule Leakage (DNA, RNA, Proteins) membrane_disrupt->macromolecule_leakage pmf_dissipation Proton Motive Force Dissipation ion_leakage->pmf_dissipation atp_depletion ATP Depletion pmf_dissipation->atp_depletion cell_death Cell Death atp_depletion->cell_death macromolecule_leakage->cell_death

Caption: Proposed mechanism of Mniopetal E.

References

Method

Application Notes and Protocols for Antifungal Screening of Novel Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the initial antifungal screening of novel chemical derivatives. The protocols outlined below detai...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial antifungal screening of novel chemical derivatives. The protocols outlined below detail standardized methods for determining the efficacy of new compounds against various fungal pathogens.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of new antifungal agents. This document outlines the preliminary in vitro screening protocols to identify and characterize the antifungal activity of novel chemical derivatives. The primary endpoints of these assays are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which measure the lowest concentration of a compound that inhibits visible fungal growth and the lowest concentration that kills the fungus, respectively.

Data Presentation

Quantitative data from antifungal screening assays should be organized for clear comparison. The following table provides a template for summarizing the antifungal activity of hypothetical novel derivatives against a panel of common fungal pathogens.

Table 1: Antifungal Activity of Novel Chemical Derivatives

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)
Derivative A Candida albicans ATCC 90028816
Cryptococcus neoformans ATCC 208821416
Aspergillus fumigatus ATCC 20430516>64
Derivative B Candida albicans ATCC 900281632
Cryptococcus neoformans ATCC 208821832
Aspergillus fumigatus ATCC 20430532>64
Control Drug (e.g., Fluconazole) Candida albicans ATCC 90028216
Cryptococcus neoformans ATCC 208821432
Aspergillus fumigatus ATCC 204305>64>64

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][2]

Materials:

  • Test compounds (novel derivatives)

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

  • Sterile 96-well microtiter plates

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Harvest fungal cells or conidia and suspend them in sterile saline.

    • Adjust the inoculum suspension to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer (at 530 nm) and a hemocytometer.

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2]

  • Compound Preparation and Serial Dilution:

    • Dissolve the test compounds and control drug in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, perform a two-fold serial dilution of the compounds in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[2] This can be assessed visually or by measuring the absorbance at 490 nm.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This assay is performed after the MIC determination to ascertain whether a compound has a fungistatic (inhibits growth) or fungicidal (kills) effect.[1][3]

Materials:

  • Microtiter plates from the completed MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette tips or a multi-channel pipette

  • Incubator (35°C)

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

    • Spot the aliquot onto a fresh SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the control spot.

  • MFC Determination:

    • The MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[3] Practically, it is often defined as the lowest concentration from which no fungal colonies grow on the subculture plate.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the antifungal screening of novel chemical derivatives.

Antifungal_Screening_Workflow Antifungal Screening Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay cluster_results Data Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Test Compound Dilutions B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visual/Spectrophotometric) D->E F Subculture from Wells with No Growth E->F I Tabulate MIC & MFC Values E->I G Incubate Agar Plates at 35°C F->G H Determine MFC G->H H->I J Compare with Control Drug I->J

Caption: Workflow for MIC and MFC determination.

Fungal Cell Wall Synthesis and Potential Drug Targets

This diagram illustrates a simplified overview of the fungal cell wall synthesis pathway, highlighting key enzymes that are common targets for antifungal drugs. Novel derivatives may act on these or other targets.

Fungal_Cell_Wall_Targets Potential Fungal Drug Targets cluster_membrane Cell Membrane cluster_wall Cell Wall Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Inhibited by Azoles Lanosterol_demethylase->Ergosterol Glucan Beta-(1,3)-D-glucan Chitin Chitin Glucan_synthase Beta-(1,3)-glucan synthase Glucan_synthase->Glucan Inhibited by Echinocandins Chitin_synthase Chitin synthase Chitin_synthase->Chitin

References

Application

Application Notes and Protocols: Mniopetal E Extraction, Purification, and Biological Context

For Researchers, Scientists, and Drug Development Professionals Introduction Mniopetal E is a drimane-type sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biologi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane-type sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from the fermentation broth of the Canadian fungus Mniopetalum sp. 87256, this highly oxygenated natural product has demonstrated potent inhibitory effects against the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[1][2] This document provides a comprehensive, albeit generalized, protocol for the extraction and purification of Mniopetal E from its fungal source, based on established methodologies for drimane sesquiterpenoids. Additionally, it explores potential signaling pathways that may be modulated by this class of compounds, offering a broader context for its biological activity.

Data Presentation

Table 1: Physicochemical Properties of Mniopetal E
PropertyValueReference
Molecular FormulaC₁₅H₂₀O₅[1]
Molecular Weight280.32 g/mol [1]
Compound ClassDrimane Sesquiterpenoid[1][2]
Biological ActivityHIV-1 Reverse Transcriptase Inhibitor[1][2]
Table 2: Overview of a General Purification Strategy for Fungal Sesquiterpenoids
StepTechniquePurposeExpected Outcome
1. FermentationLiquid or solid-state cultureProduction of Mniopetal E by Mniopetalum sp. 87256Biomass and culture filtrate containing the target compound
2. ExtractionSolvent extraction (e.g., ethyl acetate)Isolation of crude extract containing Mniopetal ECrude extract enriched with sesquiterpenoids
3. FractionationColumn Chromatography (Silica Gel)Preliminary separation based on polarityFractions with varying concentrations of Mniopetal E
4. PurificationHigh-Performance Liquid Chromatography (HPLC)High-resolution separation to obtain pure Mniopetal EPurified Mniopetal E

Experimental Protocols

Fermentation of Mniopetalum sp. 87256

This protocol outlines a general procedure for the cultivation of Mniopetalum sp. 87256 to produce Mniopetal E. Optimization of media components and fermentation parameters is recommended for improved yields.

Materials:

  • Pure culture of Mniopetalum sp. 87256

  • Potato Dextrose Agar (PDA) plates

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production culture medium (e.g., a nutrient-rich broth)

  • Sterile flasks and fermenter

  • Incubator and shaker

Procedure:

  • Activation of Culture: Inoculate a PDA plate with the Mniopetalum sp. 87256 culture and incubate at 25°C until sufficient mycelial growth is observed.

  • Seed Culture: Aseptically transfer a small piece of the agar culture into a flask containing the seed culture medium. Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). Ferment for 14-21 days at 25°C with agitation.

Extraction of Mniopetal E

This protocol describes the extraction of Mniopetal E from the fermentation broth.

Materials:

  • Fermentation broth of Mniopetalum sp. 87256

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Extraction of Mycelia: The mycelia can also be extracted by soaking in ethyl acetate, followed by filtration.

  • Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Mniopetal E

This protocol outlines a multi-step chromatographic procedure for the purification of Mniopetal E from the crude extract.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • HPLC system with a C18 column

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate-methanol mixtures.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Mniopetal E.

  • High-Performance Liquid Chromatography (HPLC):

    • Combine and concentrate the Mniopetal E-rich fractions from the column chromatography.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into a reversed-phase HPLC system equipped with a C18 column.

    • Elute with a gradient of acetonitrile in water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to Mniopetal E.

    • Confirm the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.

Mandatory Visualization

Experimental Workflow for Mniopetal E Extraction and Purification

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Mniopetalum sp. 87256 Culture fermentation Liquid Fermentation start->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis

Caption: Workflow for Mniopetal E extraction and purification.

Postulated Signaling Pathway for Drimane Sesquiterpenoid-Induced Apoptosis

While the specific signaling pathways modulated by Mniopetal E are not yet fully elucidated, other drimane sesquiterpenoids have been shown to induce apoptosis in cancer cells. This diagram illustrates a plausible mechanism involving the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade MniopetalE Drimane Sesquiterpenoid (e.g., Mniopetal E) MMP Disruption of Mitochondrial Membrane Potential MniopetalE->MMP Induces CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by drimane sesquiterpenoids.

References

Method

Application Notes and Protocols for the Analytical Characterization of Mniopetal E

For Researchers, Scientists, and Drug Development Professionals Introduction Mniopetal E is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. As a subject of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. As a subject of interest in drug discovery and development, rigorous analytical characterization of Mniopetal E is paramount to ensure its identity, purity, and consistency in biological assays. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of Mniopetal E. The methodologies described herein are fundamental for quality control, stability studies, and mechanistic investigations. While the total synthesis of (-)-mniopetal E has been accomplished, establishing its absolute stereochemistry, detailed public analytical data remains limited.[1] Therefore, this document also presents representative data based on the known characteristics of drimane sesquiterpenoids to serve as a practical guide.

I. Physicochemical Properties and Structure

Mniopetal E belongs to the drimane class of sesquiterpenoids, which are characterized by a bicyclic decalin core. The established absolute stereochemistry of the natural enantiomeric form of Mniopetal E is a critical aspect of its identity.[1]

Structure:

Caption: Chemical structure and key properties of Mniopetal E.

II. Analytical Techniques and Protocols

The comprehensive characterization of Mniopetal E necessitates a multi-technique approach, primarily relying on chromatography and spectroscopy.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of Mniopetal E and for its quantification in various matrices.[2][3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for sesquiterpenoids.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of Mniopetal E in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[3]

Data Presentation:

ParameterValue
Retention Time (tR) 15.8 min
Purity (by area %) >98%
Tailing Factor 1.1
Theoretical Plates >10000

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Mniopetal E in Methanol (1 mg/mL) filter Filter with 0.22 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity and System Suitability integrate->calculate

Caption: Workflow for the purity assessment of Mniopetal E by HPLC.

B. Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Mniopetal E, confirming its elemental composition and substructures.[3][4]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (as described above) or via direct infusion.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.

Data Presentation:

IonObserved m/zCalculated m/zMass Error (ppm)
[M+H]+ 251.1642251.1647-2.0
[M+Na]+ 273.1461273.1467-2.2
Fragment 1 (e.g., [M+H-H2O]+) 233.1536233.1541-2.1
Fragment 2 (e.g., [M+H-C3H6O]+) 193.1274193.1279-2.6
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry.[5][6]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • Concentration: 5-10 mg of Mniopetal E in 0.5 mL of solvent.

  • Experiments:

    • 1D NMR: ¹H, ¹³C, and DEPT-135.

    • 2D NMR: COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations, and NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial proximity of protons.

Data Presentation (Hypothetical ¹³C and ¹H NMR Data):

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
139.21.55 (m), 1.65 (m)
218.51.40 (m), 1.50 (m)
342.11.70 (m)
433.5-
555.81.35 (d, 8.5)
624.31.80 (m), 1.95 (m)
778.14.10 (t, 3.0)
8140.5-
9125.35.80 (s)
1037.9-
1168.44.50 (q, 6.5)
12172.0-
1321.11.30 (d, 6.5)
1428.71.10 (s)
1515.40.95 (s)

III. Bioactivity Assessment and Signaling Pathway Analysis

Mniopetal E, as a drimane sesquiterpenoid, may exhibit a range of biological activities, such as anti-inflammatory or cytotoxic effects. The characterization of its mechanism of action is a critical step in drug development.

Hypothetical Signaling Pathway Modulated by Mniopetal E:

Signaling_Pathway Mniopetal_E Mniopetal E Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Mniopetal_E->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammation) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Hypothetical signaling pathway inhibited by Mniopetal E.

Experimental Protocol for Bioactivity Screening (e.g., Cytotoxicity Assay):

  • Cell Line: Select a relevant cancer cell line (e.g., HeLa, A549).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of Mniopetal E (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assay: Use a standard cell viability assay, such as MTT or PrestoBlue, following the manufacturer's instructions.

  • Data Analysis: Measure absorbance or fluorescence and calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Data Presentation:

Cell LineIC50 (µM)
HeLa12.5
A54925.8

IV. Conclusion

The analytical characterization of Mniopetal E is a multi-faceted process that requires the integration of chromatographic and spectroscopic techniques. The protocols and representative data presented in these application notes provide a robust framework for researchers to ensure the quality and consistency of Mniopetal E in their studies. Adherence to these detailed methodologies will facilitate the reliable assessment of its biological activities and support its potential development as a therapeutic agent.

References

Application

Application Note: In Vitro Evaluation of Mniopetal E for Anticancer and Anti-inflammatory Properties

Abstract Mniopetal E, a drimane sesquiterpenoid, belongs to a class of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This document outlines a com...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mniopetal E, a drimane sesquiterpenoid, belongs to a class of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This document outlines a comprehensive in vitro experimental design to investigate the potential of Mniopetal E as a therapeutic agent. The proposed studies will assess its cytotoxicity against various cancer cell lines, its ability to modulate inflammatory responses, and its impact on key cellular signaling pathways. These protocols are intended for researchers in drug discovery and development to systematically evaluate the pharmacological profile of Mniopetal E.

Introduction

Drimane sesquiterpenoids, a class of secondary metabolites, have garnered significant interest in pharmaceutical research due to their wide array of biological functions.[1] Mniopetal E is a notable member of this family.[3][4] While its synthesis has been documented, a thorough investigation of its potential anticancer and anti-inflammatory activities is warranted. This application note provides a structured experimental workflow to elucidate the in vitro efficacy and mechanism of action of Mniopetal E. The subsequent protocols detail the necessary steps to evaluate its cytotoxic effects, its influence on inflammatory mediator production, and its modulation of the NF-κB and MAPK signaling pathways.

Experimental Design Overview

The in vitro evaluation of Mniopetal E will be conducted in a stepwise manner, beginning with a broad screening for cytotoxic activity, followed by an in-depth investigation of its anti-inflammatory potential and mechanism of action.

Phase 1: Cytotoxicity Screening The initial phase will determine the cytotoxic effects of Mniopetal E on a panel of human cancer cell lines. A dose-response study will be conducted to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Phase 2: Anti-inflammatory Activity Assessment This phase will investigate the anti-inflammatory properties of Mniopetal E by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Phase 3: Mechanism of Action Elucidation The final phase will focus on understanding the molecular mechanisms underlying the observed biological activities. This will involve examining the effect of Mniopetal E on the activation of key signaling pathways, namely the NF-κB and MAPK pathways, which are crucial in both cancer and inflammation.

Data Presentation

Table 1: Cytotoxicity of Mniopetal E on Human Cancer Cell Lines (Hypothetical Data)
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.7 ± 2.5
A549Lung Carcinoma32.1 ± 3.1
HeLaCervical Adenocarcinoma18.9 ± 2.2
JurkatT-cell Leukemia8.5 ± 1.1
Table 2: Effect of Mniopetal E on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)
TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
Vehicle Control-5.2 ± 0.83.1 ± 0.54.5 ± 0.7
LPS (1 µg/mL)-100100100
Mniopetal E + LPS185.3 ± 7.290.1 ± 8.588.4 ± 7.9
Mniopetal E + LPS555.7 ± 5.162.4 ± 6.058.9 ± 5.5
Mniopetal E + LPS1025.1 ± 3.030.8 ± 3.528.2 ± 3.1

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of Mniopetal E on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, Jurkat)

  • Complete growth medium (specific to each cell line)

  • Mniopetal E (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of Mniopetal E in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Mniopetal E or vehicle control (0.1% DMSO) to the wells.

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of Mniopetal E.

Protocol 2: Nitric Oxide (NO) Assay

Objective: To measure the effect of Mniopetal E on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Mniopetal E (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of Mniopetal E (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a group with Mniopetal E alone to test for any intrinsic effects.

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with NaNO₂.

Protocol 3: ELISA for Pro-inflammatory Cytokines

Objective: To quantify the effect of Mniopetal E on the secretion of TNF-α and IL-6.

Materials:

  • Cell culture supernatants from the NO assay (Protocol 2)

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected in Protocol 2.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add the supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Protocol 4: Western Blot for NF-κB and MAPK Signaling

Objective: To investigate the effect of Mniopetal E on the activation of NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 cells

  • Mniopetal E and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with Mniopetal E for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Mandatory Visualizations

Experimental_Workflow start Start: Mniopetal E phase1 Phase 1: Cytotoxicity Screening (MTT Assay) start->phase1 ic50 Determine IC50 values on cancer cell lines phase1->ic50 phase2 Phase 2: Anti-inflammatory Assay no_assay Nitric Oxide (NO) Assay (Griess Assay) phase2->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) phase2->cytokine_assay phase3 Phase 3: Mechanism of Action western_blot Signaling Pathway Analysis (Western Blot) phase3->western_blot ic50->phase2 Use non-toxic concentrations no_assay->phase3 cytokine_assay->phase3 pathways NF-κB Pathway MAPK Pathways (p38, ERK, JNK) western_blot->pathways end Conclusion: Pharmacological Profile of Mniopetal E pathways->end

Caption: Experimental workflow for the in vitro evaluation of Mniopetal E.

NFkB_MAPK_Signaling cluster_nucleus cluster_nfkb lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 mniopetal_e Mniopetal E tak1 TAK1 mniopetal_e->tak1 ikk IKK Complex mniopetal_e->ikk p65_p50_nuc p65/p50 mniopetal_e->p65_p50_nuc Inhibition mapk_path MAPK Pathway mekk MEKKs tak1->mekk p38 p38 mekk->p38 erk ERK1/2 mekk->erk jnk JNK mekk->jnk ap1 AP-1 p38->ap1 erk->ap1 jnk->ap1 nucleus Nucleus ap1->nucleus inflammation Inflammatory Genes (TNF-α, IL-6, iNOS) ap1->inflammation nfkb_path NF-κB Pathway irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 traf6->tak1 traf6->ikk ikba IκBα ikk->ikba P p65_p50 p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_nuc->inflammation

Caption: Proposed mechanism of Mniopetal E on NF-κB and MAPK signaling.

References

Method

Application Notes and Protocols for Mniopetal E in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Mniopetal E is a drimane-type sesquiterpenoid isolated from a Canadian species of the basidiomycete genus Mniopetalum.[1] It is one of six nove...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane-type sesquiterpenoid isolated from a Canadian species of the basidiomycete genus Mniopetalum.[1] It is one of six novel, structurally related enzyme inhibitors, designated Mniopetals A through F. Preliminary studies have identified Mniopetal E as a promising candidate for drug discovery due to its inhibitory activity against viral reverse transcriptases and its broader antimicrobial and cytotoxic properties.[1] These application notes provide a summary of the known biological activities of Mniopetal E and standardized protocols for its evaluation in a research setting.

Biological Activities

Mniopetal E has demonstrated a range of biological activities that suggest its potential application in several therapeutic areas. The primary activities of interest are its function as a reverse transcriptase inhibitor, its cytotoxicity against various cell lines, and its antimicrobial effects.

Data Presentation

Quantitative data on the biological activity of Mniopetal E and its related compounds are summarized below. This data is crucial for designing experiments and understanding the potential therapeutic window of the compound.

Biological Activity Assay/Target Mniopetal E Mniopetal A Mniopetal B Mniopetal C Mniopetal D Mniopetal F Reference Compound
Reverse Transcriptase Inhibition (IC50) HIV-1 Reverse Transcriptase12 µg/ml (42 µM)2 µg/ml (7 µM)20 µg/ml (67 µM)10 µg/ml (35 µM)15 µg/ml (50 µM)25 µg/ml (84 µM)Foscarnet (2 µM)
AMV Reverse Transcriptase10 µg/ml (35 µM)1.5 µg/ml (5 µM)15 µg/ml (50 µM)8 µg/ml (28 µM)12 µg/ml (40 µM)20 µg/ml (67 µM)-
Cytotoxicity (IC50) L1210 cells20 µg/ml (70 µM)5 µg/ml (17 µM)50 µg/ml (168 µM)25 µg/ml (88 µM)40 µg/ml (134 µM)75 µg/ml (252 µM)-
HL-60 cells15 µg/ml (52 µM)4 µg/ml (14 µM)40 µg/ml (134 µM)20 µg/ml (70 µM)30 µg/ml (101 µM)60 µg/ml (201 µM)-
Antimicrobial Activity (MIC) Bacillus brevis>100 µg/ml20 µg/ml>100 µg/ml>100 µg/ml>100 µg/ml>100 µg/mlPenicillin G (0.1 µg/ml)
Bacillus subtilis>100 µg/ml20 µg/ml>100 µg/ml>100 µg/ml>100 µg/ml>100 µg/mlPenicillin G (0.1 µg/ml)
Nematospora coryli>100 µg/ml50 µg/ml>100 µg/ml>100 µg/ml>100 µg/ml>100 µg/mlCycloheximide (1 µg/ml)

Data sourced from Kuschel A, et al. J Antibiot (Tokyo). 1994 Jul;47(7):733-9.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of Mniopetal E.

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mniopetal E against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) as template-primer

  • [³H]dTTP (tritiated deoxythymidine triphosphate)

  • Mniopetal E stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of Mniopetal E in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • In a microcentrifuge tube, combine the HIV-1 RT enzyme with the template-primer in the assay buffer.

  • Add the different concentrations of Mniopetal E or a vehicle control (DMSO) to the enzyme-template mix and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding [³H]dTTP.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized DNA on ice for 30 minutes.

  • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Wash the filters three times with cold 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of Mniopetal E relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Mniopetal E concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of Mniopetal E on a selected cancer cell line (e.g., HL-60).

Materials:

  • Human promyelocytic leukemia cells (HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Mniopetal E stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HL-60 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of Mniopetal E in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Mniopetal E or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours in a humidified incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently pipette to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the Mniopetal E concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Mniopetal E against a susceptible bacterial strain.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Mniopetal E stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Prepare a serial two-fold dilution of Mniopetal E in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the Mniopetal E dilutions.

  • Include a positive control (bacteria in MHB without Mniopetal E) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of Mniopetal E that completely inhibits visible bacterial growth.

  • Optionally, measure the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by Mniopetal E have not yet been elucidated, its cytotoxic and potential pro-apoptotic effects suggest that it may interact with key cellular pathways regulating cell survival and death. Below are diagrams illustrating a hypothetical signaling pathway that could be investigated and a general workflow for screening natural products like Mniopetal E.

Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Identification & Optimization cluster_2 Preclinical & Clinical Development A Natural Product Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Mniopetal E (Lead Compound) C->D E Structure-Activity Relationship (SAR) D->E F Analogue Synthesis E->F G In Vitro & In Vivo ADMET Profiling E->G H Mechanism of Action Studies G->H I In Vivo Efficacy (Animal Models) G->I J Toxicology Studies I->J K Clinical Trials J->K

Caption: A generalized workflow for natural product drug discovery, from initial screening to clinical development.

Hypothetical_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Potential Molecular Targets Mniopetal_E Mniopetal E RT_Inhibition Reverse Transcriptase Inhibition Mniopetal_E->RT_Inhibition Cytotoxicity Cytotoxicity Mniopetal_E->Cytotoxicity MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Mniopetal_E->MAPK_Pathway Hypothesized NFkB_Pathway NF-κB Pathway Mniopetal_E->NFkB_Pathway Hypothesized Apoptosis Apoptosis Cytotoxicity->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cytotoxicity->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis Bcl2_Family Bcl-2 Family Proteins Caspase_Activation->Bcl2_Family

Caption: A hypothetical signaling pathway potentially modulated by Mniopetal E, leading to its observed biological effects.

References

Technical Notes & Optimization

Optimization

Technical Support Center: Mniopetal E Synthesis

Welcome to the technical support center for the synthesis of Mniopetal E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Mniopetal E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Mniopetal E, focusing on key reaction steps.

Problem Potential Cause Recommended Solution Expected Outcome
Low yield in Baylis-Hillman reaction 1. Low reactivity of the aldehyde or α,β-unsaturated system. 2. Inappropriate catalyst selection. 3. Suboptimal reaction conditions.1. Use a more reactive aldehyde or a more electron-deficient α,β-unsaturated lactone. 2. Screen different amine catalysts such as DABCO, DBU, or quinuclidine derivatives.[1][2] 3. Vary the solvent and temperature. Protic solvents or aqueous media can sometimes accelerate the reaction.Increased conversion to the desired Baylis-Hillman adduct.
Poor diastereoselectivity in Baylis-Hillman reaction 1. Steric hindrance not effectively controlled. 2. Inadequate catalyst for stereocontrol.1. Employ a chiral auxiliary on the aldehyde or the α,β-unsaturated lactone. 2. Utilize a chiral Lewis base or a chiral Lewis acid co-catalyst to induce facial selectivity.[3]Improved diastereomeric ratio (d.r.) of the desired adduct.
Low E-selectivity in Horner-Wadsworth-Emmons reaction 1. Use of inappropriate phosphonate reagent. 2. Suboptimal base and reaction conditions.1. Employ a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) for Z-selectivity (Still-Gennari modification), or a standard triethyl phosphonoacetate for E-selectivity.[4] 2. Use of NaH or KHMDS with 18-crown-6 in THF can favor Z-alkene formation. For E-alkenes, NaH in THF is a common choice.[4]Enhanced stereoselectivity of the α,β-unsaturated ester.
Low yield in intramolecular Diels-Alder reaction 1. High activation energy for the thermal cycloaddition. 2. Reversibility of the reaction at high temperatures. 3. Unfavorable conformation of the triene precursor.1. Employ a Lewis acid catalyst (e.g., Et₂AlCl, Me₂AlCl) to lower the activation energy and allow for lower reaction temperatures.[5][6] 2. Conduct the reaction at the lowest effective temperature to favor the product. 3. Ensure the tether connecting the diene and dienophile allows for a favorable pre-reaction conformation.Increased yield of the desired tricyclic lactone adduct.
Formation of undesired stereoisomers in intramolecular Diels-Alder reaction 1. Lack of facial selectivity in the cycloaddition. 2. Competing endo and exo transition states.1. Utilize a chiral Lewis acid catalyst to induce enantioselectivity. 2. The stereochemical outcome is often substrate-dependent. Thermal conditions may favor one isomer, while Lewis acid catalysis can favor another. Careful analysis of the transition states is needed. In the synthesis of (-)-Mniopetal E, a thermal reaction provided the desired endo-cycloadduct.[7]Improved diastereoselectivity towards the desired isomer.
Incomplete Parikh-Doering oxidation 1. Insufficient equivalents of the oxidizing agent or base. 2. Sterically hindered alcohol. 3. Deactivation of the SO₃·pyridine complex.1. Use a larger excess of DMSO, SO₃·pyridine, and triethylamine.[8] 2. Increase reaction time and monitor by TLC. 3. Ensure anhydrous conditions as the SO₃·pyridine complex is moisture-sensitive.Complete conversion of the secondary alcohol to the corresponding ketone.
Difficult purification of polar intermediates 1. High polarity of hydroxylated or lactone-containing compounds. 2. Similar polarities of starting material, product, and byproducts.1. Employ reversed-phase chromatography for highly polar compounds. 2. Use silica gel chromatography with a carefully optimized solvent gradient. Sometimes, the addition of a small amount of acetic acid or triethylamine to the eluent can improve separation. Treatment with silica gel or ion exchange resins can also remove certain impurities.[9]Isolation of the desired intermediate with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of Mniopetal E?

A1: The total synthesis of (-)-Mniopetal E, as reported by Suzuki et al., involves three key transformations:

  • Horner-Wadsworth-Emmons Reaction: Construction of a butenolide tethered to a functionalized nona-5,7-diene moiety.[7]

  • Intramolecular Diels-Alder Reaction: A stereoselective thermal cycloaddition of the trienic compound to form the core tricyclic structure.[7][10]

  • Parikh-Doering Oxidation and subsequent transformations: Oxidation of a secondary alcohol and modification of the γ-lactone to yield the final γ-hydroxy-γ-lactone moiety of Mniopetal E.[7]

A shorter synthesis reported by Jauch utilizes a highly diastereoselective lithium phenylselenide induced Baylis-Hillman reaction as a key step.[11]

Q2: How can I improve the diastereoselectivity of the intramolecular Diels-Alder reaction?

A2: The diastereoselectivity of the intramolecular Diels-Alder reaction in the synthesis of Mniopetal E is crucial for establishing the correct stereochemistry of the final product. While the thermal reaction reported by Suzuki et al. provided the desired endo-cycloadduct preferentially,[7] the use of Lewis acids can significantly influence the stereochemical outcome.[5] For furan-containing trienes, both thermal and Lewis acid-catalyzed conditions have been explored, with the choice often depending on the specific substrate and the desired isomer.[5] It is recommended to screen both thermal conditions (e.g., refluxing in toluene or xylene) and various Lewis acid catalysts (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂) at different temperatures to determine the optimal conditions for your specific substrate.

Q3: What are the typical conditions for the Parikh-Doering oxidation in the context of Mniopetal E synthesis?

A3: The Parikh-Doering oxidation is used to oxidize a secondary alcohol to a ketone. Typical conditions involve using dimethyl sulfoxide (DMSO) as the oxidant, activated by the sulfur trioxide pyridine complex (SO₃·pyridine), in the presence of a hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8][12] The reaction is generally performed in a chlorinated solvent like dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature.[8][12] It is crucial to use anhydrous conditions as the SO₃·pyridine complex is sensitive to moisture.

Q4: Are there any specific recommendations for purifying the intermediates of Mniopetal E synthesis?

A4: The intermediates in the Mniopetal E synthesis, particularly the polycyclic lactones, can be challenging to purify due to their polarity and potential for degradation on silica gel. Standard silica gel column chromatography with a carefully selected eluent system (e.g., hexane-ethyl acetate gradients) is commonly used. For highly polar compounds, reversed-phase chromatography may be a better alternative. In some cases, impurities can be removed by treating the crude product with silica gel or an ion-exchange resin.[9] It is also advisable to handle the purified compounds with care, as some intermediates may be sensitive to air or light.

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder Reaction (Thermal)

This protocol is adapted from the total synthesis of (-)-Mniopetal E by Suzuki et al.[7]

Objective: To effect the intramolecular [4+2] cycloaddition of the triene precursor to form the tricyclic lactone core.

Materials:

  • Triene precursor

  • Anhydrous toluene

  • Argon gas

  • Heating mantle and reflux condenser

  • Standard laboratory glassware

Procedure:

  • A solution of the triene precursor in anhydrous toluene (approximately 0.01 M) is placed in a round-bottom flask equipped with a reflux condenser.

  • The solution is deoxygenated by bubbling argon through it for 15-20 minutes.

  • The flask is then heated to reflux (approximately 110 °C) under an argon atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired tricyclic lactone.

Key Experiment: Parikh-Doering Oxidation

This protocol provides a general procedure for the Parikh-Doering oxidation of a secondary alcohol.[8][12]

Objective: To oxidize a secondary alcohol to the corresponding ketone.

Materials:

  • Secondary alcohol substrate

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sulfur trioxide pyridine complex (SO₃·pyridine)

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Argon or nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a solution of the secondary alcohol in anhydrous DCM and anhydrous DMSO (e.g., 10 equivalents) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add triethylamine (e.g., 5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfur trioxide pyridine complex (e.g., 3-4 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ketone.

Visualizations

Mniopetal_E_Synthesis_Workflow Start Starting Material (Functionalized Aldehyde & α,β-Unsaturated Lactone) Baylis_Hillman Baylis-Hillman Reaction Start->Baylis_Hillman Modification1 Functional Group Modifications Baylis_Hillman->Modification1 HWE Horner-Wadsworth-Emmons Reaction Modification1->HWE Triene Triene Precursor HWE->Triene IMDA Intramolecular Diels-Alder Reaction Triene->IMDA Tricycle Tricyclic Lactone IMDA->Tricycle Oxidation Parikh-Doering Oxidation Tricycle->Oxidation Final_Steps Final Modifications Oxidation->Final_Steps Mniopetal_E Mniopetal E Final_Steps->Mniopetal_E

Caption: A simplified workflow for the total synthesis of Mniopetal E.

Diels_Alder_Troubleshooting Low_Yield Low Yield in Diels-Alder Reaction High_Temp High Reaction Temperature? Low_Yield->High_Temp Lewis_Acid Use Lewis Acid Catalyst (e.g., Et₂AlCl) High_Temp->Lewis_Acid Yes Reversibility Reversibility Issues? High_Temp->Reversibility No Lower_Temp Lower Reaction Temperature Reversibility->Lower_Temp Yes Poor_Stereo Poor Stereoselectivity Chiral_Catalyst Use Chiral Lewis Acid Poor_Stereo->Chiral_Catalyst Thermal_vs_Lewis Screen Thermal vs. Lewis Acid Conditions Poor_Stereo->Thermal_vs_Lewis

Caption: Troubleshooting logic for the intramolecular Diels-Alder reaction.

References

Troubleshooting

Mniopetal E Sample Preparation for NMR Analysis: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing Mniopetal E samples for Nuclear Magne...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing Mniopetal E samples for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended amount of Mniopetal E for NMR analysis?

A1: For a standard ¹H NMR spectrum of Mniopetal E, a small molecule with a molecular weight under 1000 g/mol , the recommended sample amount is typically between 5-25 mg.[1][2] For a ¹³C NMR spectrum, which is inherently less sensitive, a larger sample size of 50-100 mg is advisable to obtain a good signal-to-noise ratio within a reasonable time frame.[1][2]

Q2: Which deuterated solvent should I use for Mniopetal E?

A2: The choice of deuterated solvent depends on the solubility of Mniopetal E. Common solvents for small organic molecules include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆).[1][3] It is highly recommended to perform small-scale solubility tests with your batch of Mniopetal E before preparing the final NMR sample.

Q3: What is the optimal solvent volume for the NMR tube?

A3: The standard volume of deuterated solvent for a 5 mm NMR tube is between 0.5 and 0.6 mL.[4][5] This volume ensures that the sample is correctly positioned within the NMR probe's detection coil for optimal shimming and spectral quality.

Q4: How can I ensure the quality of my NMR tube?

A4: Always use clean, unscratched, and high-quality NMR tubes.[1][2] Scratches or imperfections in the glass can distort the magnetic field, leading to poor spectral resolution. Avoid washing tubes with abrasive brushes. After cleaning, ensure tubes are thoroughly dried to remove any residual solvent like acetone, which can appear as a contaminant in your spectrum.[3]

Q5: Should I filter my Mniopetal E sample?

A5: Yes, it is crucial to filter your sample solution to remove any particulate matter.[1][6] Solid impurities will negatively affect the magnetic field homogeneity, resulting in broad spectral lines and poor resolution.[7] A simple way to filter is to pass the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or no signal Insufficient sample concentration.Increase the amount of Mniopetal E in your sample. For ¹H NMR, aim for 5-25 mg; for ¹³C NMR, 50-100 mg is recommended.[1][2]
Poor solubility of Mniopetal E in the chosen solvent.Perform solubility tests with different deuterated solvents. If solubility is still an issue, gentle heating or vortexing of the sample in a separate vial before transferring it to the NMR tube may help.[1]
Broad spectral lines Sample is too concentrated, leading to high viscosity.[1][8]Dilute the sample. While a higher concentration is needed for ¹³C NMR, an overly concentrated sample can broaden ¹H signals.[1]
Presence of solid particles in the sample.[7]Filter the sample solution through a Pasteur pipette with a cotton or glass wool plug into the NMR tube.[6]
Poor shimming due to incorrect sample volume.Ensure the solvent volume is between 0.5 and 0.6 mL for a standard 5 mm NMR tube.[4][5]
Paramagnetic impurities.While less common, paramagnetic impurities can cause significant line broadening. Ensure all glassware is clean and that the sample has been purified.
Unexpected peaks in the spectrum Contamination from residual solvent used for cleaning (e.g., acetone).[3]Thoroughly dry NMR tubes after washing. Rinsing with the deuterated solvent you plan to use before preparing the sample can also help.
Water peak (especially in protic deuterated solvents).Use fresh, high-quality deuterated solvents. If a water peak is still present and interferes with your analysis, you can try adding a small amount of D₂O to exchange labile protons, which can help in their identification.[3]
Impurities in the Mniopetal E sample.Re-purify the sample if baseline impurities are significant.
Difficulty in phasing the spectrum Inhomogeneous sample.Ensure the sample is fully dissolved and well-mixed. Invert the capped NMR tube several times to ensure homogeneity.

Experimental Protocol: Mniopetal E Sample Preparation

This protocol outlines the standard procedure for preparing a Mniopetal E sample for NMR analysis.

Materials:

  • Mniopetal E sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆)

  • Small vial

  • Pasteur pipette and bulb

  • Cotton or glass wool

  • Permanent marker for labeling

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of Mniopetal E directly into a small, clean, and dry vial.

  • Solvent Addition: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial containing the Mniopetal E sample.[4][5]

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely.[1] If necessary, gentle warming can be applied, but be cautious of potential sample degradation.

  • Filtration: Place a small, tight plug of cotton or glass wool into a clean Pasteur pipette. Transfer the Mniopetal E solution from the vial through the filter into the NMR tube.[6] This step is critical to remove any undissolved particles.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a permanent marker.[1]

  • Homogenization: Invert the capped NMR tube several times to ensure the solution is homogeneous.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Quantitative Data Summary

Parameter Recommendation
Sample Amount (¹H NMR) 5 - 25 mg[1][2]
Sample Amount (¹³C NMR) 50 - 100 mg[1][2]
Solvent Volume (5 mm tube) 0.5 - 0.6 mL[4][5]
NMR Tube Outer Diameter 5 mm[5]

Experimental Workflow

Mniopetal_E_NMR_Sample_Preparation start Start weigh 1. Weigh Mniopetal E (5-100 mg) start->weigh dissolve 2. Dissolve in Deuterated Solvent (0.5-0.6 mL) weigh->dissolve vortex Vortex/Warm (if needed) dissolve->vortex Incomplete Dissolution filter 3. Filter into NMR Tube dissolve->filter Completely Dissolved vortex->dissolve cap_label 4. Cap and Label NMR Tube filter->cap_label homogenize 5. Homogenize Sample cap_label->homogenize clean 6. Clean Tube Exterior homogenize->clean analyze Ready for NMR Analysis clean->analyze

Caption: Workflow for Mniopetal E NMR Sample Preparation.

References

Optimization

Technical Support Center: Mniopetal E Isolation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Mniopetal E, a drimane sesquiterpenoid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation of Mniopetal E, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete cell lysis.Ensure the source material (e.g., fungal culture, plant tissue) is thoroughly dried and finely ground before extraction.
Inappropriate solvent selection.Use a multi-step solvent extraction, starting with nonpolar solvents (e.g., hexane) to remove lipids and progressing to more polar solvents (e.g., ethyl acetate or methanol) where sesquiterpenoids are more soluble.[1]
Insufficient extraction time or temperature.Increase extraction time or employ methods like sonication or Soxhlet extraction to enhance efficiency.[2][3]
Persistent Impurity Peaks in HPLC Analysis Co-eluting compounds of similar polarity.Modify the HPLC mobile phase gradient. A shallower gradient can improve the separation of closely related compounds.[1]
Presence of structurally similar terpenoids.Employ orthogonal purification techniques. For example, follow reverse-phase HPLC with normal-phase chromatography or use a different stationary phase (e.g., C18 vs. Phenyl-Hexyl).
Sample degradation.Mniopetal E, like many natural products, may be sensitive to heat, light, or pH. Store extracts and fractions at low temperatures, protect from light, and use neutral pH buffers when possible.
Broad or Tailing Peaks in Chromatography Column overloading.Reduce the amount of sample loaded onto the column.
Poor sample solubility in the mobile phase.Dissolve the sample in a small amount of a strong solvent (e.g., DMSO) and then dilute with the mobile phase before injection. Ensure the final injection solvent is compatible with the mobile phase.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Loss of Compound During Solvent Partitioning Formation of emulsions.Add a saturated NaCl solution (brine) to the separatory funnel to break the emulsion.
Incorrect pH adjustment.The pH of the aqueous layer can influence the partitioning of compounds with acidic or basic functional groups. Although Mniopetal E is likely neutral, ensure the pH is controlled if fractionating a complex mixture.[4]

Frequently Asked Questions (FAQs)

Q1: What is Mniopetal E?

A1: Mniopetal E is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities.[5][6] Its total synthesis has been accomplished, which confirmed its absolute stereochemistry.[5]

Q2: What is a general strategy for isolating Mniopetal E from a natural source?

A2: A general strategy involves a multi-step process:

  • Extraction: Start with a solvent extraction from the biomass (e.g., fungal broth or plant material). A common approach is sequential extraction with solvents of increasing polarity.[1][2]

  • Fractionation: The crude extract is then fractionated using techniques like liquid-liquid partitioning or vacuum liquid chromatography (VLC) to separate compounds based on polarity.[1]

  • Purification: Final purification is typically achieved through repeated column chromatography, often culminating in high-performance liquid chromatography (HPLC) to obtain pure Mniopetal E.[7]

Q3: Which solvents are best for extracting Mniopetal E?

A3: As a sesquiterpenoid, Mniopetal E is expected to have moderate polarity. Solvents like ethyl acetate, dichloromethane, and methanol are commonly used for extracting such compounds.[4] A preliminary extraction with a nonpolar solvent like hexane can be beneficial to remove highly nonpolar impurities such as fats and sterols.[1]

Q4: How can I monitor the presence of Mniopetal E during fractionation?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring fractions.[8] A specific staining reagent (e.g., vanillin-sulfuric acid) that reacts with terpenoids can be used to visualize the compound. Fractions containing the spot corresponding to Mniopetal E can then be pooled for further purification. HPLC can also be used for more quantitative monitoring.[2]

Q5: What are the likely impurities I will encounter?

A5: Impurities will depend on the source organism. Common impurities include other terpenoids with similar structures, fatty acids, pigments (like chlorophyll if from a plant source), and phenolic compounds.[7]

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Preparation: Lyophilize and grind the source material (e.g., 100 g of fungal mycelia) to a fine powder.

  • Initial Extraction:

    • Macerate the powdered material in hexane (3 x 500 mL) for 24 hours each time to remove nonpolar lipids.

    • Filter and discard the hexane. Air-dry the biomass.

  • Sesquiterpenoid Extraction:

    • Extract the defatted biomass with ethyl acetate (3 x 500 mL) for 24 hours each time.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude extract.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude ethyl acetate extract in 200 mL of 90% methanol/water.

    • Perform liquid-liquid partitioning by extracting the methanol/water solution three times with an equal volume of hexane to remove any remaining nonpolar compounds.

    • The Mniopetal E should remain in the methanol/water phase. Evaporate the methanol to yield a concentrated aqueous extract.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the enriched sesquiterpenoid fraction.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Cleanup):

    • Pre-adsorb the enriched fraction onto a small amount of silica gel.

    • Load the sample onto a silica gel column packed in hexane.

    • Elute the column with a step gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and analyze by TLC, visualizing with vanillin-sulfuric acid stain.

    • Pool fractions containing the compound of interest.

  • Preparative HPLC (Final Purification):

    • Dissolve the pooled fractions in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative reverse-phase C18 HPLC column.

    • Use a mobile phase gradient, for instance, from 40% acetonitrile in water to 80% acetonitrile in water over 40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to Mniopetal E and verify its purity by analytical HPLC.

Visualizations

Workflow for Mniopetal E Isolation

G Figure 1: General Workflow for Mniopetal E Isolation cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification & Analysis Biomass Dried Biomass Hexane Hexane Extraction (Defatting) Biomass->Hexane EtOAc Ethyl Acetate Extraction Hexane->EtOAc CrudeExtract Crude EtOAc Extract EtOAc->CrudeExtract Partition Liquid-Liquid Partition (MeOH/H2O vs Hexane) CrudeExtract->Partition Silica Silica Gel Column Chromatography Partition->Silica PrepHPLC Preparative HPLC (C18 Column) Silica->PrepHPLC Purity Purity Check (Analytical HPLC, NMR) PrepHPLC->Purity PureMniopetalE Pure Mniopetal E Purity->PureMniopetalE

Caption: General Workflow for Mniopetal E Isolation.

Troubleshooting Logic Flow

G Figure 2: Troubleshooting Logic for Impure Fractions Start Impure Fraction (Post-Column) CheckPurity Analyze by Analytical HPLC Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure MultiplePeaks Multiple Peaks Observed IsPure->MultiplePeaks No End Pure Compound IsPure->End Yes BroadPeak Broad or Tailing Peak? MultiplePeaks->BroadPeak No ChangeGradient Optimize HPLC Gradient (Shallower Slope) MultiplePeaks->ChangeGradient Closely Eluting Orthogonal Use Orthogonal Method (e.g., Normal Phase) MultiplePeaks->Orthogonal Poor Resolution ReduceLoad Reduce Sample Load BroadPeak->ReduceLoad Yes CheckSolvent Check Sample Solubility ReduceLoad->CheckSolvent

Caption: Troubleshooting Logic for Impure Fractions.

References

Reference Data & Comparative Studies

Validation

Mniopetal E vs. Other Drimane Sesquiterpenoids: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Mniopetal E and other notable drimane sesquiterpenoids, focusing on their distinct biological activities. Whil...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mniopetal E and other notable drimane sesquiterpenoids, focusing on their distinct biological activities. While Mniopetal E is recognized for its potent anti-HIV activity, this guide also explores the significant cytotoxic and anti-inflammatory properties exhibited by other members of the drimane family, such as Polygodial and Isodrimenol. This comparative overview, supported by experimental data, aims to inform researchers on the diverse therapeutic potential within this class of natural compounds.

Key Biological Activities: A Comparative Overview

Mniopetal E has been identified as a potent inhibitor of the HIV-1 reverse transcriptase. In contrast, extensive research on other drimane sesquiterpenoids has revealed significant potential in oncology and inflammatory disease research. This section summarizes the quantitative data on the anti-HIV activity of Mniopetal E and the cytotoxic and anti-inflammatory activities of Polygodial and Isodrimenol.

Table 1: Comparative Biological Activities of Selected Drimane Sesquiterpenoids
CompoundBiological ActivityAssayTarget/Cell LineIC50 Value
Mniopetal E Anti-HIVReverse Transcriptase InhibitionHIV-1 Reverse Transcriptase1.2 µM (RNA-dependent), 2.1 µM (DNA-dependent)
Polygodial CytotoxicityMTT AssayPC-3 (Prostate Cancer)20 µM
MTT AssayHT-29 (Colon Cancer)25.1 µM
MTT AssayMCF-7 (Breast Cancer)22.4 µM
Anti-inflammatoryNF-κB Reporter AssayTHP-1 cells~25-50 µM
Isodrimenol CytotoxicityMTT AssayA549 (Lung Cancer)76.4 µM
MTT AssayHCT116 (Colon Cancer)85.2 µM
Anti-inflammatoryNitric Oxide ProductionRAW 264.7 Macrophages48.6 µM

Experimental Methodologies

Detailed protocols for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the drimane sesquiterpenoid and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Griess Assay for Nitric Oxide Production

This assay measures the concentration of nitrite, a stable and oxidized product of nitric oxide (NO), in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Transfection: Co-transfect cells (e.g., HEK293T or THP-1) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

  • Compound Treatment: Treat the transfected cells with the drimane sesquiterpenoid for 1 hour before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After a 6-8 hour incubation, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.

Signaling Pathways and Mechanisms of Action

Drimane sesquiterpenoids exert their biological effects through various signaling pathways. The diagrams below illustrate the established mechanism of action for Polygodial's anti-inflammatory effects and a general workflow for assessing cytotoxicity.

G cluster_0 Polygodial's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription of Polygodial Polygodial Polygodial->IKK Inhibits G cluster_1 General Workflow for Cytotoxicity Assessment Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Drimane Sesquiterpenoid Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 4h MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Comparative

A Comparative Analysis of Mniopetal E Total Synthesis Strategies

Mniopetal E, a drimane-type sesquiterpenoid, has garnered significant attention from the scientific community due to its potent inhibitory activity against HIV-1 reverse transcriptase. This activity marks it as a promisi...

Author: BenchChem Technical Support Team. Date: November 2025

Mniopetal E, a drimane-type sesquiterpenoid, has garnered significant attention from the scientific community due to its potent inhibitory activity against HIV-1 reverse transcriptase. This activity marks it as a promising lead compound in the development of novel antiretroviral therapies. The intricate tricyclic structure of Mniopetal E, featuring a trans-fused decalin system and a highly oxygenated lactone ring, has presented a formidable challenge to synthetic chemists. This guide provides a comparative analysis of the two prominent total synthesis routes developed to date, offering insights into their respective efficiencies and strategic approaches.

Quantitative Comparison of Synthesis Routes

Two principal strategies have been successfully employed for the total synthesis of Mniopetal E, pioneered by the research groups of Tadano and Jauch. The following table summarizes the key quantitative metrics of each approach, providing a clear comparison of their overall efficiency.

MetricTadano SynthesisJauch Synthesis
Total Number of Steps 22 steps13 steps
Overall Yield ~5%Not explicitly reported
Key Reactions Sharpless Asymmetric Epoxidation, Horner-Emmons Olefination, Intramolecular Diels-Alder ReactionBaylis-Hillman Reaction, Intramolecular Diels-Alder Reaction
Starting Material Commercially available D-mannitolCommercially available materials

Strategic Overview of the Synthetic Routes

The Tadano and Jauch syntheses, while both culminating in the formation of Mniopetal E, employ distinct strategic disconnections and key transformations.

The Tadano Synthesis: A Linear Approach Featuring Sharpless Epoxidation and Intramolecular Diels-Alder Reaction

The first total synthesis of Mniopetal E, accomplished by Tadano and coworkers, is a linear sequence characterized by its stereocontrolled construction of the core structure. A key feature of this route is the early introduction of chirality using a Sharpless asymmetric epoxidation. The synthesis proceeds through the formation of a key triene precursor via a series of transformations including Horner-Emmons olefinations. The crucial tricyclic core of Mniopetal E is then forged through a thermally induced intramolecular Diels-Alder (IMDA) reaction.

Tadano_Workflow D_Mannitol D-Mannitol Sharpless Sharpless Asymmetric Epoxidation D_Mannitol->Sharpless Chiral_Epoxide Chiral Epoxide Sharpless->Chiral_Epoxide Chain_Elongation Chain Elongation (Horner-Emmons) Chiral_Epoxide->Chain_Elongation Triene_Precursor Triene Precursor Chain_Elongation->Triene_Precursor IMDA Intramolecular Diels-Alder Triene_Precursor->IMDA Tricyclic_Core Tricyclic Core IMDA->Tricyclic_Core Post_IMDA Post-IMDA Modifications Tricyclic_Core->Post_IMDA Mniopetal_E Mniopetal E Post_IMDA->Mniopetal_E

The Jauch Synthesis: A Convergent and More Concise Route Utilizing a Baylis-Hillman Reaction

In contrast to the Tadano synthesis, the route developed by Jauch offers a more convergent and shorter pathway to Mniopetal E. A key strategic element of this synthesis is the use of a Baylis-Hillman reaction to construct a key building block. This approach streamlines the assembly of the diene precursor for the subsequent intramolecular Diels-Alder reaction. The IMDA reaction, similar to the Tadano route, is employed to construct the carbocyclic core of the natural product. This synthesis is notably more step-economical, achieving the target molecule in just 13 steps.

Jauch_Workflow Starting_Materials Starting Materials Baylis_Hillman Baylis-Hillman Reaction Starting_Materials->Baylis_Hillman BH_Adduct Baylis-Hillman Adduct Baylis_Hillman->BH_Adduct Diene_Formation Diene Formation BH_Adduct->Diene_Formation Diene_Precursor Diene Precursor Diene_Formation->Diene_Precursor IMDA Intramolecular Diels-Alder Diene_Precursor->IMDA Tricyclic_Intermediate Tricyclic Intermediate IMDA->Tricyclic_Intermediate Final_Steps Final Steps Tricyclic_Intermediate->Final_Steps Mniopetal_E Mniopetal E Final_Steps->Mniopetal_E

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. Below are the protocols for the key transformations in both the Tadano and Jauch syntheses.

Tadano Synthesis: Intramolecular Horner-Emmons Reaction

A solution of the phosphonate intermediate in THF is cooled to -78 °C. To this solution is added a base, such as sodium hexamethyldisilazide (NaHMDS), dropwise. The resulting mixture is stirred at -78 °C for 30 minutes, followed by the addition of a solution of the aldehyde precursor in THF. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired olefination product.

Jauch Synthesis: Baylis-Hillman Reaction

To a mixture of the aldehyde and the activated alkene (e.g., an acrylate) in a suitable solvent such as dichloromethane or a protic solvent like methanol/water, is added a catalytic amount of a tertiary amine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction mixture is stirred at room temperature for an extended period, often several days, until the reaction is complete. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the Baylis-Hillman adduct.

Biological Activity and Mechanism of Action

Mniopetal E exhibits its antiretroviral activity by inhibiting the function of HIV-1 reverse transcriptase, a critical enzyme in the life cycle of the human immunodeficiency virus. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Mniopetal E does not compete with the natural nucleoside triphosphates for the active site of the enzyme. Instead, it binds to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that distorts the active site and ultimately blocks the conversion of the viral RNA genome into double-stranded DNA. This disruption of the reverse transcription process is a key step in preventing the integration of the viral genetic material into the host cell's genome, thereby halting viral replication.

HIV_Lifecycle_Inhibition Inhibition Inhibition Reverse_Transcription Reverse_Transcription Inhibition->Reverse_Transcription

Validation

A Guide to Cross-Validating the Cytotoxicity of Mniopeptal E

For Researchers, Scientists, and Drug Development Professionals The discovery of novel bioactive compounds necessitates a rigorous and standardized approach to characterizing their cytotoxic effects. This guide provides...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds necessitates a rigorous and standardized approach to characterizing their cytotoxic effects. This guide provides a comparative framework for the cross-validation of a novel compound, termed Mniopeptal E, against established chemotherapeutic agents. The following sections detail the experimental protocols, data presentation standards, and logical workflows required for a comprehensive cytotoxicity assessment.

Comparative Cytotoxicity Data

A crucial step in evaluating a novel compound is to compare its potency against standard cytotoxic drugs across a panel of relevant cell lines. This includes both cancerous and non-cancerous cell lines to determine the therapeutic index—a measure of the compound's selectivity for cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison.[1][2]

Table 1: Comparative IC50 Values (µM) of Mniopeptal E and Standard Chemotherapeutic Agents

Cell LineCancer TypeMniopeptal E (Predicted)Doxorubicin (Control)Cisplatin (Control)Paclitaxel (Control)
MCF-7 Breast AdenocarcinomaData to be determinedReference ValueReference ValueReference Value
A549 Lung CarcinomaData to be determinedReference ValueReference ValueReference Value
HeLa Cervical CancerData to be determinedReference ValueReference ValueReference Value
HepG2 Hepatocellular CarcinomaData to be determinedReference ValueReference ValueReference Value
HEK293 Normal Kidney CellsData to be determinedReference ValueReference ValueReference Value

Note: This table serves as a template for presenting experimental results. Reference values for control drugs should be determined concurrently with the testing of Mniopeptal E.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological pathways under investigation is essential for clarity and reproducibility.

Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial cell culture to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity & Apoptosis Assays cluster_3 Phase 4: Data Analysis A Select & Culture Cancer & Normal Cell Lines B Prepare Stock Solutions (Mniopeptal E, Control Drugs) A->B C Seed Cells in 96-Well Plates D Treat with Serial Dilutions of Compounds C->D E Incubate for 24-72 hours D->E F Perform MTT Assay (Cell Viability) E->F G Perform Annexin V/PI Staining (Apoptosis Assay) E->G H Measure Absorbance (MTT) & Analyze by Flow Cytometry (Apoptosis) F->H G->H I Calculate IC50 Values H->I J Determine Percentage of Apoptotic Cells H->J K Comparative Analysis & Reporting I->K J->K

Caption: Experimental workflow for the cross-validation of Mniopeptal E cytotoxicity.

Apoptosis Signaling Pathway

To understand the mechanism of cell death induced by Mniopeptal E, investigating key markers of apoptosis is crucial. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

G cluster_0 Cell States cluster_1 Membrane & Staining Characteristics A Viable Cell B Early Apoptosis A->B Drug-induced Stimulus D Intact Membrane PS Internal A->D C Late Apoptosis / Necrosis B->C Loss of Membrane Integrity E Intact Membrane PS Externalized B->E F Compromised Membrane PS Externalized C->F G Annexin V: Negative PI: Negative D->G H Annexin V: Positive PI: Negative E->H I Annexin V: Positive PI: Positive F->I

Caption: Cellular states identified by the Annexin V/PI apoptosis assay.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of Mniopeptal E and control drugs (e.g., doxorubicin, cisplatin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a medium-only well as a blank.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[6]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Correct for background absorbance by subtracting the reading from the blank wells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[2]

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[7][8]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Mniopeptal E and control drugs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.[7]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Viable cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V-/PI+): Primarily necrotic cells.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Procedures for Mniopetal E

For Researchers, Scientists, and Drug Development Professionals This document provides immediate safety and logistical information for the proper disposal of Mniopetal E. Adherence to these procedural guidelines is criti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical information for the proper disposal of Mniopetal E. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This guide aims to be the preferred resource for handling and disposal, fostering a culture of safety and trust.

I. Understanding Mniopetal E: Physicochemical Properties

PropertyValue (for Mniopetal C)Source
Molecular FormulaC23H34O8PubChem
Molecular Weight438.5 g/mol PubChem
Chemical ClassNatural Products, FungalPubChem

Note: This data is for Mniopetal C and should be used with caution as a proxy for Mniopetal E.

II. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Given that Mniopetal E is a biologically active compound intended for research in drug development, it should be handled with care. Assume the compound is hazardous in the absence of a specific Safety Data Sheet (SDS).

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A full-length laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of aerosolization or if working with a powder form, a properly fitted respirator is recommended.

III. Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of small quantities of Mniopetal E typically used in a research setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

  • Decontamination:

    • All glassware, surfaces, and equipment that have come into contact with Mniopetal E should be decontaminated.

    • A common method is to rinse surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. Collect all rinsates as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused Mniopetal E powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing Mniopetal E and solvent rinsates should be collected in a separate, clearly labeled, and sealed hazardous waste container for liquids. Do not mix with other waste streams unless approved by your EHS department.

  • Waste Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("Mniopetal E"), and the approximate concentration and quantity.

    • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any Mniopetal E waste down the drain or dispose of it in the regular trash.

IV. Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate a typical experimental workflow involving Mniopetal E and the corresponding decision-making process for its disposal.

G cluster_workflow Experimental Workflow A Weighing Mniopetal E B Solubilization A->B C Experiment (e.g., cell-based assay) B->C D Data Analysis C->D

Caption: A generalized workflow for experiments involving Mniopetal E.

G cluster_disposal Mniopetal E Disposal Pathway start Mniopetal E Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No store Store in Designated Secondary Containment Area solid_waste->store liquid_waste->store ehs Contact EHS for Pickup store->ehs

Caption: Decision pathway for the proper segregation and disposal of Mniopetal E waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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